2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Catalog No.
S536183
CAS No.
62921-76-0
M.F
C16H26O7S
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-met...

CAS Number

62921-76-0

Product Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C16H26O7S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3

InChI Key

CRLOMMYKVYXMLY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC

Solubility

Soluble in DMSO

Synonyms

m-PEG5-Tos

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC

Description

The exact mass of the compound 2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate is 362.1399 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Agent

,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate, also known as mPEG5-Tos, is a molecule used in scientific research for bioconjugation. Bioconjugation refers to the process of attaching a molecule (biomolecule) to another molecule (often a therapeutic agent) to create a new conjugate with desired properties. mPEG5-Tos functions as a linker molecule. Its structure consists of two key parts:

  • A hydrophilic polyethylene glycol (PEG) chain (2,5,8,11-Tetraoxatridecan-13-yl) - PEG chains are water-soluble polymers commonly used to improve the water solubility and biocompatibility of drugs or other biomolecules .
  • A tosylate group (4-methylbenzenesulfonate) - This group acts as a leaving group, facilitating the attachment of mPEG5-Tos to biomolecules through various chemical reactions .

By attaching mPEG5-Tos to a biomolecule, researchers can achieve several benefits, including:

  • Enhanced water solubility: The PEG chain improves the water solubility of the conjugate, making it more readily administrable through intravenous injection.
  • Increased blood circulation time: PEGylation (attachment of PEG) can reduce the rate at which the conjugate is eliminated from the body, allowing for longer-lasting effects .
  • Reduced immunogenicity: PEG can shield the biomolecule from the immune system, potentially reducing unwanted immune reactions .

These properties make mPEG5-Tos a valuable tool for researchers developing new therapeutic agents, drug delivery systems, and other bioconjugates for various biomedical applications.

Research Applications

mPEG5-Tos finds applications in various areas of scientific research, including:

  • Drug delivery: mPEG5-Tos can be used to conjugate drugs with poor water solubility, improving their delivery and therapeutic efficacy .
  • Protein modification: Researchers can attach mPEG5-Tos to proteins to enhance their stability, reduce aggregation, and improve their targeting to specific tissues .
  • Liposome modification: Liposomes are microscopic spheres used for drug delivery. mPEG5-Tos can be used to modify liposomes for improved stability, circulation time, and targeting capabilities .

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, also known as m-PEG4-Tos or 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula C₁₄H₂₂O₆S and a molecular weight of approximately 318.38 g/mol. This compound is characterized by its complex ether structure, which includes multiple ethylene glycol units and a sulfonate group derived from p-toluenesulfonic acid. It appears as a colorless to light yellow liquid with a predicted boiling point of around 432.3 °C and a density of approximately 1.170 g/cm³ .

The mechanism of action of mPEG5-Tos depends on the specific application in scientific research.

A common function of mPEG5-Tos is to modify the properties of other molecules. For instance, it can be attached to proteins or nanoparticles to improve their water solubility and stability in biological environments []. The mechanism by which mPEG5-Tos functions in these cases relies on the water-loving PEG chain creating a hydration layer around the molecule, preventing aggregation and enhancing aqueous solubility.

The reactivity of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate can be attributed to its sulfonate group, which can participate in nucleophilic substitution reactions. This compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and p-toluenesulfonic acid. Additionally, it may react with various nucleophiles, such as amines or thiols, resulting in the formation of sulfonamide or thioether derivatives, respectively .

While specific biological activity data for 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is limited, compounds with similar structures often exhibit bioactivity due to their ability to interact with biological membranes and proteins. The presence of the methoxy group may enhance lipophilicity, potentially influencing cellular uptake and activity. Additionally, sulfonates are known to possess antimicrobial properties, although further studies are needed to establish specific biological effects for this compound .

The synthesis of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The general steps include:

  • Formation of the Ether: Triethylene glycol monomethyl ether is reacted with an appropriate alkyl halide to form an ether intermediate.
  • Sulfonation: The resulting ether is treated with p-toluenesulfonic acid under acidic conditions to introduce the sulfonate group.
  • Purification: The final product is purified through distillation or chromatography methods to achieve the desired purity level (usually >98%) .

This compound has potential applications in various fields:

  • Bioconjugation: Due to its reactive sulfonate group, it can be used for bioconjugation processes in pharmaceutical chemistry.
  • Polymer Chemistry: It may serve as a building block for synthesizing polyethylene glycol-based polymers with enhanced solubility and stability.
  • Drug Delivery Systems: Its structure suggests potential use in drug delivery systems where solubility and bioavailability are critical factors .

Interaction studies involving 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate could focus on its compatibility with various biological molecules, such as proteins and nucleic acids. These studies would help elucidate its potential role in drug delivery systems or as a reagent in biochemical assays. Additionally, exploring its interactions with cellular membranes could provide insights into its biological activity and toxicity profiles .

Several compounds share structural similarities with 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, including:

  • Polyethylene Glycol (PEG): A widely used polymer known for its biocompatibility and solubility.
  • 4-Methylbenzenesulfonic Acid: A simpler sulfonic acid that lacks the ether functionalities.
  • Triethylene Glycol Monomethyl Ether: A precursor that serves as a solvent and reagent in organic synthesis.

Comparison Table

Compound NameStructure ComplexitySolubilityBiological Activity
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonateHighHighModerate
Polyethylene GlycolModerateVery HighHigh
4-Methylbenzenesulfonic AcidLowModerateLow
Triethylene Glycol Monomethyl EtherModerateHighLow

This table illustrates that while 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has unique features due to its multi-functional structure, other compounds like polyethylene glycol offer distinct advantages in terms of solubility and biological activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Exact Mass

362.1399

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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